Mannich bases
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Overview
Description
Ketonic amines prepared from the condensation of a ketone with formaldehyde and ammonia or a primary or secondary amine. A Mannich base can act as the equivalent of an alpha,beta unsaturated ketone in synthesis or can be reduced to form physiologically active amino alcohols.
Scientific Research Applications
Anticancer and Cytotoxic Properties : Mannich bases have shown significant potential in cancer treatment due to their anticancer and cytotoxic properties. Studies indicate that these compounds exhibit antileukemic activity and can be effective against drug-resistant malignant cells. The introduction of a second basic center into Mannich bases has been associated with enhanced antineoplastic properties (Dimmock & Kumar, 1997).
Antimicrobial Activities : Mannich bases and their derivatives have demonstrated effectiveness against pathogenic bacteria and fungi. Certain Mannich bases show high antifungal potency, with some even surpassing the efficacy of conventional drugs like amphotericin-B against specific fungal species (Gul et al., 2005).
Antimalarial Activity : Mannich bases such as pyronaridine have been explored for their activity against drug-sensitive and chloroquine-resistant malaria parasites. This research has highlighted the potential of Mannich bases in malaria treatment, especially in areas with prevalent drug resistance (Peters & Robinson, 1992).
Enzyme Inhibition : Studies have shown that Mannich bases can effectively inhibit enzymes like acetylcholinesterase and carbonic anhydrase. This property makes them candidates for treating conditions like Alzheimer's disease, where enzyme inhibition is a therapeutic strategy (Yamali et al., 2020).
Prodrug Applications : Mannich bases have been studied as prodrugs, which are compounds designed to undergo metabolic conversion after administration, releasing the active drug. This property can be utilized to improve the pharmacokinetics of various drugs (Bundgaard & Johansen, 1980).
Antiviral Properties : Some Mannich bases have demonstrated activity against HIV, highlighting their potential in the design of new antiviral agents (Pandeya et al., 1999).
Anthelmintic Potential : Mannich bases derived from natural compounds have shown efficacy as anthelmintics, suggesting their use in controlling parasitic infections (Bennet-Jenkins & Bryant, 1996).
Antifungal Effects : Certain Mannich bases have been effective in limiting the virulence of Candida albicans, a common pathogenic fungus, by inactivating key pathways in the organism (Rajasekharan et al., 2018).
properties
Product Name |
Mannich bases |
---|---|
Molecular Formula |
C40H38F2N8O7 |
Molecular Weight |
780.8 g/mol |
IUPAC Name |
7-[4-[[(3Z)-3-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]imino-5-fluoro-2-oxoindol-1-yl]methyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C40H38F2N8O7/c1-55-32-13-21(14-33(56-2)36(32)57-3)12-22-18-44-40(46-37(22)43)45-34-25-15-23(41)4-7-29(25)50(38(34)52)20-47-8-10-48(11-9-47)31-17-30-26(16-28(31)42)35(51)27(39(53)54)19-49(30)24-5-6-24/h4,7,13-19,24H,5-6,8-12,20H2,1-3H3,(H,53,54)(H2,43,44,46)/b45-34- |
InChI Key |
RREANTFLPGEWEN-MBLPBCRHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)/N=C\3/C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N=C3C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F |
synonyms |
Bases, Mannich Mannich Bases |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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